Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3 |
InChI Key |
BRRCHTKTIBKRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridazine Derivatives
This method involves the reaction of 3-amino-6-methylpyridazine with ethyl glyoxylate under acidic conditions. The aminopyridazine acts as a nucleophile, attacking the carbonyl group of ethyl glyoxylate to form an intermediate Schiff base. Subsequent intramolecular cyclization, facilitated by heating at 80–100°C in a polar aprotic solvent such as dimethylformamide (DMF), yields the target compound. The reaction typically achieves a 65–75% yield, with purity exceeding 90% after recrystallization from ethanol.
Palladium-Catalyzed Cross-Coupling
An alternative approach employs palladium-catalyzed cross-coupling to introduce the methyl and ester substituents post-cyclization. For example, a brominated imidazo[1,2-b]pyridazine intermediate undergoes Suzuki-Miyaura coupling with methylboronic acid to install the 6-methyl group. The ester moiety is subsequently introduced via nucleophilic acyl substitution using ethyl chloroformate. This method offers superior regioselectivity but requires stringent anhydrous conditions and specialized catalysts, such as Pd(PPh₃)₄, which increase production costs.
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 3-Amino-6-methylpyridazine, ethyl glyoxylate | DMF, 80°C, 12 hr | 68 | 92 |
| Palladium-Catalyzed | Bromoimidazopyridazine, methylboronic acid, Pd(PPh₃)₄ | THF, 60°C, 6 hr | 55 | 89 |
Optimization of Reaction Conditions
Temperature and Time Dependence
The cyclocondensation method is highly sensitive to temperature. Below 70°C, incomplete cyclization results in a mixture of intermediates, reducing yield to <50%. At 100°C, side reactions such as ester hydrolysis become prevalent, necessitating a narrow optimal range of 80–90°C. Reaction time also plays a critical role: extending beyond 12 hours leads to decomposition products, while shorter durations (<8 hours) leave unreacted starting materials.
Solvent and Catalytic Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. Additives such as p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency by protonating the Schiff base intermediate, accelerating ring closure. In contrast, the palladium-catalyzed method requires anhydrous tetrahydrofuran (THF) to prevent catalyst deactivation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms the structure through characteristic signals:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₀H₁₁N₃O₂, with an observed [M+H]⁺ peak at m/z 205.21.
Industrial-Scale Synthesis Considerations
Scaling up the cyclocondensation method necessitates continuous flow reactors to maintain temperature uniformity and minimize side reactions. Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising yield. Pilot-scale trials report a 70% yield at 10 kg batches, with purity >95% after crystallization.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Solvent | DMF | CPME |
| Batch Size | 1 g | 10 kg |
| Purity After Purification | 92% | 95% |
Chemical Reactions Analysis
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been evaluated for its effects on tropomyosin receptor kinase (Trk) pathways critical in various cancers. Preliminary studies suggest:
- In Vitro Studies : Significant inhibition of breast cancer cell lines was observed with an IC50 value of approximately 5.0 µM, indicating strong anticancer potential.
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. It has been profiled for selectivity against a range of protein kinases, suggesting potential therapeutic applications in targeting specific signaling pathways associated with cancer and other diseases.
Antimicrobial Properties
This compound exhibits antimicrobial activity, which is under investigation for its effectiveness against various bacterial strains. This property positions it as a candidate for developing new antibiotics.
Synthetic Chemistry Applications
The synthesis of this compound involves several methods that allow for the modification of its structure to enhance biological activity:
- Esterification Reactions : The compound can be synthesized through esterification methods involving carboxylic acids and alcohols under acidic conditions.
- Cyclization Reactions : Various synthetic routes have been developed that involve cyclization of appropriate precursors, allowing for the introduction of different substituents on the aromatic rings.
| Study Type | Activity Observed | IC50 (µM) | Notes |
|---|---|---|---|
| In Vitro Cell Line | Anticancer activity | 5.0 | Significant inhibition in breast cancer cells |
| Kinase Profiling | Selective inhibition of TrkA and TrkB | 0.1 | Potential for targeted cancer therapy |
| Antimicrobial Testing | Broad-spectrum antimicrobial activity | TBD | Efficacy against Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the mechanism by which this compound inhibits cancer cell growth. The compound was shown to bind to the active sites of kinases involved in cell signaling pathways, effectively blocking their activity and leading to reduced proliferation of cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Similarity
Key structural analogues differ in substituents at the 6-position and ester groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Chloro and bromo groups at the 6-position increase molecular weight and polarity compared to the methyl group. The ethyl ester (-COOEt) enhances lipophilicity relative to the carboxylic acid (-COOH) .
- Purity : Ethyl 6-chloro derivatives show higher purity (97.8%) in commercial batches compared to the methyl analogue (≥95%) .
Crystallographic and Spectroscopic Data
- Ethyl 6-Chloro-3-Fluoro Analogues : Single-crystal XRD data confirm planar imidazo[1,2-b]pyridazine cores with dihedral angles <20° between aromatic rings, suggesting rigidity .
- Ethyl 6-Methylsulfanyl Derivatives : π–π interactions (3.643 Å) and hydrogen bonding (O–H⋯N) observed in crystal structures, which stabilize molecular packing .
Biological Activity
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its imidazo-pyridazine structure, is part of a larger class of imidazo[1,2-B]pyridazine derivatives that are being explored for various therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and a comprehensive review of its potential applications.
This compound has the following chemical characteristics:
- Molecular Formula : C9H10N4O2
- Molecular Weight : Approximately 206.20 g/mol
- Structure : The compound features an ethyl ester group attached to a carboxylic acid within the imidazo[1,2-B]pyridazine framework.
Antimicrobial Activity
Recent studies have indicated that compounds within the imidazo[1,2-B]pyridazine class exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study reported its Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5.0 μM against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Antitumor Activity
The compound also demonstrates antitumor activity. Research has shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed an IC50 value of approximately 15 μM against A549 lung cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance its cytotoxicity.
Neuroprotective Effects
This compound has been evaluated for neuroprotective effects in models of neurodegeneration. Preliminary findings suggest that it may inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results indicated:
| Concentration (μM) | S. aureus Inhibition (%) | E. coli Inhibition (%) |
|---|---|---|
| 0.5 | 80 | 70 |
| 1.0 | 90 | 85 |
| 5.0 | 100 | 95 |
These findings confirm the compound's potential as a broad-spectrum antimicrobial agent .
Study on Antitumor Activity
Another significant study focused on the antitumor properties of this compound against various cancer cell lines. The results were as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
| HeLa | 18 |
The data indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. Table 1: Representative Synthetic Routes
| Substrate | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Amino-6-methylpyridazine | Ethyl chloroacetate, DME, reflux | 65-75% | |
| 6-Methylpyridazine | Ethyl bromoacetate, DMF, 80°C | 50-60% |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DME) enhance reactivity compared to ethanol or water .
- Catalyst use : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclocondensation .
- Temperature control : Reflux (~80–100°C) balances reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Methodological Note: Kinetic studies via HPLC monitoring can identify bottlenecks (e.g., intermediate stability) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Q. Table 2: Key NMR Peaks
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.30–1.35 | Triplet |
| Ethyl CH₂ | 4.25–4.35 | Quartet |
| Imidazo H (C-2) | 7.80–8.10 | Singlet |
Advanced: How can researchers resolve discrepancies in crystallographic data for imidazo[1,2-B]pyridazine derivatives?
Answer:
Discrepancies often arise from:
- Polymorphism : Different crystal packing (e.g., solvent inclusion) alters unit cell parameters. Use SHELXL for refinement and check for twinning .
- Hydrogen bonding : Intermolecular interactions (e.g., O–H⋯N) may distort bond angles. Compare with DFT-optimized structures .
- Data quality : High-resolution (<1.0 Å) X-ray data reduces ambiguity. For low-resolution data, supplement with spectroscopic validation .
Case Study: In Ethyl 6-methylsulfanyl derivatives, π-π stacking interactions caused deviations in imidazo ring planarity, resolved via Hirshfeld surface analysis .
Basic: What pharmacological activities are associated with imidazo[1,2-B]pyridazine scaffolds?
Answer:
Analogous compounds exhibit:
- Kinase inhibition : CDK and JAK2 inhibitors via binding to ATP pockets .
- Antimicrobial activity : Disruption of bacterial cell membranes (e.g., Gram-positive pathogens) .
- Anticancer effects : Apoptosis induction in leukemia cell lines (IC₅₀ ~5–10 µM) .
Advanced: How should bioactivity assays be designed to evaluate this compound?
Answer:
- Target selection : Prioritize kinases (CDK2, JAK2) or bacterial efflux pumps based on structural analogs .
- In vitro models : Use MTT assays for cytotoxicity (e.g., HL-60 leukemia cells) and microdilution for MIC determination (S. aureus) .
- Positive controls : Compare with staurosporine (kinase inhibition) or ciprofloxacin (antimicrobial activity) .
Methodological Note: Ensure compound purity (>95% by HPLC) to avoid false positives .
Advanced: How can conflicting bioactivity data across studies be addressed?
Answer:
- Reproducibility : Validate protocols using standardized cell lines (e.g., ATCC sources) and assay conditions .
- Purity analysis : Quantify impurities via LC-MS; even 5% contaminants can skew results .
- Structural confirmation : Recheck regiochemistry via NOESY or X-ray crystallography, as substituent position critically impacts activity .
Example: A 2016 study attributed antifungal activity to a dicyano-imidazo derivative, but later work found the effect arose from a trace oxidation product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
